molecular formula C32H32N4O3S B2632112 3-(3,5-dimethylphenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113140-88-7

3-(3,5-dimethylphenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2632112
CAS RN: 1113140-88-7
M. Wt: 552.69
InChI Key: WCLVKCIVQNUJGA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a quinazoline ring, an indole ring, and a thioether linkage . These features suggest that it might have interesting biological activities, as both quinazoline and indole derivatives are found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline and indole rings, along with the thioether linkage . These features could potentially influence its physical and chemical properties, as well as its biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar thioether linkage could influence its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activity

A notable area of research involves the synthesis of quinazoline derivatives and their evaluation for various biological activities. For instance, Rajasekaran et al. (2013) explored the synthesis of new thioxoquinazolinone derivatives, investigating their antimicrobial and anticonvulsant activities. The study demonstrated that certain derivatives exhibited broad-spectrum activity against tested bacteria and fungi, as well as potent anticonvulsant activity, highlighting the therapeutic potential of quinazoline compounds in treating infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antimicrobial Agents

The antimicrobial potential of quinazolinone derivatives has also been a subject of interest. Desai, Dodiya, & Shihora (2011) synthesized a series of quinazolinone and thiazolidinone clubbed compounds, showcasing significant antibacterial and antifungal activities. This study emphasizes the quinazolinone scaffold's capability as a backbone for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Antitumor Activities

Moreover, the antitumor properties of quinazoline derivatives have been investigated, with various studies synthesizing novel compounds and evaluating their cytotoxic effects against cancer cell lines. For example, Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant in vitro antitumor activity and highlighting the potential of quinazoline derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural elucidation of quinazoline derivatives also play a crucial role in understanding their function and potential applications. The synthesis of novel quinazoline derivatives with potential for antimicrobial, antitubercular, and anti-HIV activities was explored by Sulthana et al. (2019), underscoring the versatility of the quinazoline core in medicinal chemistry (Sulthana, Chitra, & Alagarsamy, 2019).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new therapeutic agents .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O3S/c1-18(2)16-33-30(38)22-10-11-25-27(15-22)35-32(36(31(25)39)23-13-19(3)12-20(4)14-23)40-17-28(37)29-21(5)34-26-9-7-6-8-24(26)29/h6-15,18,34H,16-17H2,1-5H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLVKCIVQNUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC(=O)C4=C(NC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylphenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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